molecular formula C8H7N3O4 B14946498 3,4-dimethyl-5-nitropyrano[2,3-c]pyrazol-6(1H)-one

3,4-dimethyl-5-nitropyrano[2,3-c]pyrazol-6(1H)-one

Cat. No.: B14946498
M. Wt: 209.16 g/mol
InChI Key: JKHKLFLRDZLKSQ-UHFFFAOYSA-N
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Description

3,4-Dimethyl-5-nitropyrano[2,3-c]pyrazol-6(1H)-one: is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a pyrano ring fused to the pyrazole ring, with methyl groups at positions 3 and 4, and a nitro group at position 5.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dimethyl-5-nitropyrano[2,3-c]pyrazol-6(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3,4-dimethylpyrazole with a nitro-substituted aldehyde in the presence of a base. The reaction conditions often include solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. The final product is usually purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated pyrazole derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.

Biology: In biological research, it serves as a probe to study enzyme interactions and as a precursor for the synthesis of bioactive molecules.

Medicine: The compound and its derivatives have shown potential as therapeutic agents, particularly in the development of anti-inflammatory and antimicrobial drugs.

Industry: In the industrial sector, it is used in the synthesis of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-5-nitropyrano[2,3-c]pyrazol-6(1H)-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

  • 3,5-Dimethyl-1H-pyrazole-4-amine
  • 3,4-Dimethylpyrazole
  • 3,5-Dimethyl-4-nitropyrazole

Comparison: Compared to these similar compounds, 3,4-dimethyl-5-nitropyrano[2,3-c]pyrazol-6(1H)-one is unique due to the presence of the fused pyrano ring and the nitro group. This structural difference imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H7N3O4

Molecular Weight

209.16 g/mol

IUPAC Name

3,4-dimethyl-5-nitro-2H-pyrano[2,3-c]pyrazol-6-one

InChI

InChI=1S/C8H7N3O4/c1-3-5-4(2)9-10-7(5)15-8(12)6(3)11(13)14/h1-2H3,(H,9,10)

InChI Key

JKHKLFLRDZLKSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=NNC(=C12)C)[N+](=O)[O-]

Origin of Product

United States

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